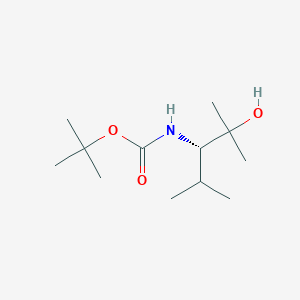

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol

Description

The field of organic synthesis continually seeks novel and efficient methods to construct complex molecular architectures. Within this pursuit, the strategic use of stereodefined building blocks is essential for creating molecules with specific functions, particularly in the pharmaceutical and materials science sectors. (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol emerges as a valuable intermediate, embodying the principles of chirality and functional group protection that are central to contemporary synthetic challenges.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-8(2)9(12(6,7)15)13-10(14)16-11(3,4)5/h8-9,15H,1-7H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLRFWWWKJXWTQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435702 | |

| Record name | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157035-77-3 | |

| Record name | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157035-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 3 Boc Amino 2,4 Dimethyl 2 Pentanol

Stereocontrolled Approaches to the (S)-Configuration

Achieving the specific (S)-configuration at the C3 position is paramount in the synthesis of this target molecule. Methodologies are broadly categorized into those that start from an existing chiral source and those that create the desired stereocenter through an asymmetric reaction.

Chiral Pool Derivations from Natural Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds from natural sources, such as amino acids. nih.gov These molecules serve as excellent starting materials, as their inherent chirality can be transferred to the final product, bypassing the need for complex asymmetric induction steps. rsc.org

A common and effective strategy for synthesizing β-amino alcohols is to start from naturally occurring amino acids. nih.gov L-valine, an essential amino acid, possesses the required (S)-configuration at the α-carbon, which will become the C3 position in the target molecule. The synthesis begins with the protection of the amino group of L-valine as a tert-butoxycarbonyl (Boc) carbamate (B1207046) and the conversion of the carboxylic acid to a methyl ester, yielding Boc-L-valine methyl ester. nih.govgoogle.com

This ester is then subjected to a reaction with an excess of a Grignard reagent, specifically isopropylmagnesium chloride, to form the tertiary alcohol. This double addition of the Grignard reagent to the ester carbonyl group builds the carbon skeleton and establishes the tertiary alcohol moiety. rsc.org

Table 1: Transformation of Boc-L-Valine Methyl Ester

| Step | Precursor | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | L-Valine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-L-Valine | Amine Protection |

| 2 | Boc-L-Valine | Methanol, Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl) | Boc-L-Valine Methyl Ester | Esterification |

| 3 | Boc-L-Valine Methyl Ester | Isopropylmagnesium Chloride (i-PrMgCl) | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | Grignard Addition |

Diastereoselective and Enantioselective Synthetic Routes

These routes involve the creation of the chiral centers during the synthesis, using methods that selectively favor the formation of one stereoisomer over others.

Grignard reagents are powerful tools for forming carbon-carbon bonds. In the context of synthesizing vicinal amino alcohols, their addition to chiral α-amino aldehydes or ketones is a key strategy for controlling stereochemistry. The existing stereocenter adjacent to the carbonyl group directs the nucleophilic attack of the Grignard reagent to one face of the carbonyl, resulting in a diastereoselective reaction. rsc.orgacs.org

For the synthesis of this compound, a precursor such as a Boc-protected α-amino aldehyde derived from valine can be reacted with an isopropyl Grignard reagent. The steric bulk of the protecting group and the side chain of the amino acid derivative influences the trajectory of the incoming nucleophile, leading to the preferential formation of the desired syn or anti diastereomer. aalto.fi Studies have shown that additions of Grignard reagents to N,N-dibenzyl protected amino ketones can proceed with excellent syn-selectivity. aalto.fi The choice of solvent and reaction temperature is critical in maximizing the diastereomeric excess (de). acs.org

Table 2: Diastereoselective Grignard Addition

| Precursor Type | Grignard Reagent | Key Factor for Stereocontrol | Typical Diastereoselectivity |

|---|---|---|---|

| Chiral α-(N,N-dibenzylamino)benzyl ester | Ethyl-, Vinyl-, Ethynylmagnesium bromide | In situ formation of aldehyde followed by Grignard addition | >95% de (anti) acs.org |

| N,N-dibenzyl protected amino ketones | Primary Grignard reagents | Chelation control vs. non-chelation (Felkin-Anh) models | Excellent syn-selectivity aalto.fi |

| Chiral Weinreb Amide | Various Grignard reagents | Subsequent additions to form ketone then tertiary alcohol | High diastereoselectivity rsc.org |

Beyond chiral pool and substrate-controlled diastereoselective methods, several strategies exist for the de novo asymmetric synthesis of β-amino alcohols. acs.org These methods build the amino alcohol motif while simultaneously setting the stereochemistry. One powerful approach is the asymmetric reduction of α-amino ketones, where a chiral reducing agent delivers a hydride preferentially to one face of the ketone.

Another advanced strategy is the catalytic asymmetric C-H amination. This method installs the amino group directly at the β-carbon of an alcohol. nih.gov For example, a radical relay mechanism can be employed where an alcohol is temporarily converted to an intermediate that facilitates a regioselective and enantioselective hydrogen atom transfer, followed by amination. nih.gov While not yet specifically reported for this compound, these cutting-edge techniques represent the frontier of amino alcohol synthesis. nih.govacs.org Other methods, such as the Sharpless asymmetric aminohydroxylation, provide direct routes to β-amino alcohols from alkenes. diva-portal.org

Process Optimization for Enhanced Stereochemical Yield and Efficiency

A key challenge in the synthesis of this compound lies in controlling the stereochemistry to obtain the desired (S)-enantiomer with high diastereomeric and enantiomeric purity. A plausible and efficient synthetic route starts from the readily available and chiral amino acid, (S)-valine. This approach inherently sets the stereochemistry at the C3 position.

The synthesis can be envisioned through the diastereoselective addition of an organometallic reagent to a Boc-protected α-amino aldehyde derived from (S)-valine. For instance, the addition of a methylmagnesium halide or methyllithium (B1224462) to N-Boc-(S)-valinal would generate a mixture of diastereomeric secondary alcohols. The subsequent addition of another methyl group equivalent, for example, via an organometallic reagent, to the corresponding ketone would yield the tertiary alcohol framework. The stereochemical outcome of these addition reactions is highly dependent on the reaction conditions, including the nature of the organometallic reagent, the solvent, and the temperature.

Optimization of these parameters is crucial for maximizing the yield of the desired diastereomer. Chelation control, where a metal ion coordinates to both the carbonyl oxygen and the nitrogen of the Boc group, can play a significant role in directing the approach of the nucleophile. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones.

Furthermore, the purification of the final product to remove any undesired diastereomers is a critical step. Techniques such as column chromatography or recrystallization are commonly employed to achieve high diastereomeric excess (d.e.). In some cases, the formation of diastereomeric salts with a chiral resolving agent can be used to separate the isomers.

A highly effective method for establishing the desired stereochemistry involves the diastereoselective reduction of a corresponding β-amino ketone. For instance, the reduction of a Boc-protected β-amino ketone with a bulky reducing agent can afford the syn- or anti-amino alcohol with high selectivity. The choice of reducing agent is paramount; for example, the use of samarium(II) iodide has been shown to exhibit divergent selectivity depending on the N-protecting group, offering a powerful tool for stereochemical control. nih.gov

Table 2: Factors Influencing Stereochemical Outcome in the Synthesis of Chiral Amino Alcohols

| Factor | Influence on Stereoselectivity | Optimization Strategy |

| Starting Material | The inherent chirality of the starting material, such as (S)-valine, dictates the absolute configuration of one stereocenter. | Selection of an enantiomerically pure starting material. |

| Organometallic Reagent | The size and nature of the organometallic reagent (e.g., Grignard vs. organolithium) can influence the facial selectivity of the addition to the carbonyl group. | Screening of different organometallic reagents and their counterions. |

| Solvent | The coordinating ability of the solvent can affect chelation control and the transition state geometry. | Evaluation of a range of aprotic solvents with varying polarity and coordinating ability. |

| Temperature | Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the kinetically controlled product. | Performing the reaction at low temperatures (e.g., -78 °C) and monitoring the effect on diastereomeric ratio. |

| Reducing Agent | For ketone reductions, the steric bulk and electronic properties of the reducing agent are critical for achieving high diastereoselectivity. | Screening of various reducing agents (e.g., borohydrides, aluminum hydrides, SmI₂). |

| Purification Method | The efficiency of separating diastereomers. | Optimization of column chromatography conditions (stationary and mobile phase) or recrystallization solvent systems. |

Applications of S 3 Boc Amino 2,4 Dimethyl 2 Pentanol in Asymmetric Catalysis and Advanced Organic Synthesis

Precursor for Chiral Ligand Architectures in Transition Metal Catalysis

The principal application of (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol lies in its role as a starting material for the synthesis of complex chiral ligands. These ligands are subsequently used to construct catalytically active metal complexes that drive enantioselective reactions, a cornerstone of modern chemical synthesis for producing enantiomerically pure compounds.

Elaboration into Tris(4S-isopropyl-5,5-dimethyl-2-oxazolinyl)phenylborate (ToP*) Ligands

This compound is a key intermediate in the synthesis of Tris(4S-isopropyl-5,5-dimethyl-2-oxazolinyl)phenylborate, commonly known as ToP* ligands. mdpi.comwikipedia.org These tridentate scorpionate-type ligands are characterized by a central phenylborate backbone to which three chiral oxazoline (B21484) rings are attached. wikipedia.org The synthesis involves the transformation of the amino alcohol into the corresponding chiral oxazoline, which is then reacted with a suitable boron source to construct the final ligand architecture. wikipedia.org The specific stereochemistry of the starting amino alcohol directly translates to the stereochemistry of the oxazoline rings, which is crucial for the ligand's ability to induce asymmetry in catalytic processes.

Synthesis of (Hydroxyalkyl)oxazoline Ligands and Their Derivatives

The compound also serves as a foundational building block for hydroxy isocyanides, which are important precursors for the synthesis of (hydroxyalkyl)oxazoline ligands. mdpi.com Chiral oxazoline-containing ligands are one of the most successful and widely used classes in asymmetric catalysis due to their modular nature and effectiveness in a vast array of metal-catalyzed transformations. acs.org The synthesis typically involves the cyclization of the amino alcohol derivative to form the oxazoline ring, preserving the critical stereochemical information.

Contribution to the Design of Catalytically Active Metal Complexes

The ToP* and other oxazoline-based ligands derived from this compound are employed in the creation of a diverse range of catalytically active metal complexes. mdpi.com The tridentate nature of ligands like ToP* allows them to bind strongly to a metal center, creating a stable yet reactive complex. wikipedia.org The steric and electronic properties of the ligand, dictated by the bulky substituents originating from the parent amino alcohol, create a well-defined chiral pocket around the metal's active site. This chiral environment is the key to influencing the stereochemical pathway of a catalyzed reaction, favoring the formation of one enantiomer of the product over the other. nih.govnih.gov Complexes with various d- and f-block metals have been developed using tris(oxazolinyl) ligands for a wide range of catalytic applications. nih.gov

Table 1: Ligands Derived from this compound

| Ligand Type | Common Abbreviation | Key Feature |

|---|---|---|

| Tris(4S-isopropyl-5,5-dimethyl-2-oxazolinyl)phenylborate | ToP* | Tridentate scorpionate ligand with a phenylborate backbone. wikipedia.org |

| (Hydroxyalkyl)oxazoline Ligands | - | Chiral ligands where the stereocenter from the amino alcohol is incorporated into the oxazoline ring. mdpi.comacs.org |

Role in Enantioselective Transformations, e.g., Hydroamination/Cyclization of Aminoalkenes

Metal complexes bearing tris(oxazolinyl)borate ligands have demonstrated efficacy as precatalysts in important carbon-nitrogen bond-forming reactions. Specifically, tris(oxazolinyl)borate yttrium alkyl and amide compounds are effective precatalysts for the intramolecular hydroamination and cyclization of aminoalkenes. wikipedia.org In these reactions, the chiral ligand-metal complex catalyzes the addition of an amine N-H bond across a carbon-carbon double bond within the same molecule, leading to the formation of a nitrogen-containing heterocyclic product. The chirality of the ToP* ligand, derived from this compound, controls the stereochemical outcome of this cyclization, enabling the synthesis of enantioenriched cyclic amines. Chiral scandium catalysts have also been developed for enantioselective domino reactions, highlighting the utility of such ligand-metal combinations. mdpi.com

Table 2: Application in Catalysis

| Reaction | Catalyst Type | Role of the Ligand |

|---|---|---|

| Intramolecular Hydroamination/Cyclization | Tris(oxazolinyl)borate yttrium complexes | Induces enantioselectivity in the formation of cyclic amines. wikipedia.org |

Utility as a Chiral Auxiliary and its Influence on Stereochemical Outcome

Beyond its use as a ligand precursor, the inherent chirality of this compound and its derivatives allows them to function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. nih.gov

Induction of Chirality in Subsequent Reaction Steps

Chiral 1,2-amino alcohols and their derivatives, such as oxazolidinones, are widely used as chiral auxiliaries in asymmetric synthesis. nih.gov By covalently attaching the auxiliary to a prochiral substrate, one face of the molecule is effectively blocked by the bulky and stereochemically defined structure of the auxiliary. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer of the product. nih.gov

In the case of derivatives of this compound, the stereocenter bearing the amino group, along with the adjacent bulky isopropyl and tert-butyl groups, creates a highly controlled chiral environment. When this molecule is used as an auxiliary, for instance by forming an oxazolidinone, it can direct reactions such as alkylations or aldol (B89426) reactions. nih.gov The stereochemical bias is established because the auxiliary dictates the trajectory of the approaching electrophile or nucleophile. After the desired stereoselective transformation is complete, the auxiliary can be cleaved from the product and potentially recycled. nih.gov This strategy enables the synthesis of a wide range of enantiomerically enriched molecules, including those with quaternary carbon stereocenters. nih.gov The effectiveness of such auxiliaries relies on their ability to provide high levels of diastereoselectivity, which is directly influenced by their conformational rigidity and steric bulk. nih.gov

Facilitation of Diastereoselective Separation

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemical outcomes in chemical reactions. These compounds are temporarily incorporated into a prochiral substrate to guide the formation of a new stereocenter with a high degree of selectivity. The inherent chirality of the auxiliary creates a diastereomeric intermediate that influences the approach of reagents, leading to the preferential formation of one diastereomer over another.

This compound, as a chiral amino alcohol, possesses the necessary functionalities to act as a chiral auxiliary. While specific industrial applications detailing its direct use for separating diastereomers of other compounds are not extensively documented in publicly available literature, its structural class is well-established in this role. The principle of diastereoselective separation relies on the covalent bonding of a chiral resolving agent, such as a chiral amino alcohol, to a mixture of enantiomers. This reaction converts the enantiomeric mixture into a mixture of diastereomers.

These resulting diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention), which allows for their separation by standard laboratory techniques like crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved from the desired diastereomer to yield the enantiomerically pure target molecule, and the auxiliary can often be recovered and reused. Given the structural characteristics of this compound, it is well-suited for such applications, particularly in the resolution of chiral acids or other compounds capable of forming esters or other covalent linkages with its hydroxyl group.

Building Block in the Construction of Complex Organic Molecules

The utility of this compound extends beyond its potential as a chiral auxiliary to its direct incorporation as a key structural fragment in the synthesis of more complex molecules. Its stereochemically defined center and functional groups are valuable for building chiral ligands and intermediates for pharmacologically active compounds.

Intermediate for the Preparation of Chiral Hydroxy Isocyanides

A significant application of this compound is its role as a precursor in the synthesis of chiral hydroxy isocyanides. sigmaaldrich.comchemicalbook.com These isocyanides are important building blocks themselves, particularly for the preparation of (hydroxyalkyl)oxazoline ligands. sigmaaldrich.comchemicalbook.com The synthesis involves the conversion of the Boc-protected amino alcohol into the corresponding formamide, followed by dehydration to yield the isocyanide functionality.

The resulting chiral hydroxy isocyanides are valuable intermediates for several reasons:

Ligand Synthesis: They are key components in the synthesis of sophisticated chiral ligands, such as (hydroxyalkyl)oxazoline ligands. sigmaaldrich.comchemicalbook.com

Metal Complexation: These ligands can be used to form metal complexes that function as catalysts in a variety of asymmetric transformations, including reductions, additions, and cyclizations.

Stereochemical Control: The chirality originating from this compound is transferred to the final ligand, influencing the stereochemical outcome of the catalyzed reaction.

The straightforward synthesis of these valuable building blocks from this compound highlights its importance in the field of asymmetric catalysis.

Envisioned Applications in the Synthesis of Pharmacologically Relevant Compounds and Agrochemicals

Chiral building blocks are of paramount importance in the life sciences, as the biological activity of pharmaceuticals and agrochemicals is often dependent on a specific stereoisomer. Structurally related compounds to this compound, such as other Boc-protected amino acids and their derivatives, are integral to the synthesis of a wide array of biologically active molecules. chemimpex.com

Based on the utility of analogous chiral synthons, this compound is envisioned to be a valuable intermediate in the development of novel therapeutic agents and next-generation agrochemicals. Its potential lies in its ability to introduce a specific stereocenter and a functionalized side chain that can be further elaborated. For instance, chiral amino alcohol moieties are found in various pharmacologically active compounds, and the unique substitution pattern of this particular building block could lead to novel molecular scaffolds with desirable biological properties.

The application of similar chiral building blocks in the synthesis of compounds such as δ-opioid antagonists/μ-opioid agonists and potent anti-inflammatory agents underscores the potential for this compound in medicinal chemistry. nih.govresearchgate.net Its incorporation could influence binding affinity to biological targets and other pharmacokinetic properties. The development of efficient synthetic routes utilizing this chiral intermediate is a key area of interest for creating complex molecules with high potential for biological activity.

Mechanistic Investigations and Stereochemical Control Principles

Mechanistic Pathways in Reactions Involving Derived Chiral Catalysts

The efficacy of asymmetric catalysts hinges on the intricate mechanistic pathways they follow. For cobalt catalysts featuring ligands derived from (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol, such as tris(oxazolinyl)phenylborate ligands, understanding these pathways is key to optimizing reaction outcomes.

Studies on the Asymmetric Hydrogenation Mechanisms Utilizing Cobalt Precatalysts

Cobalt-catalyzed asymmetric hydrogenation has emerged as a sustainable alternative to methods employing precious metals. Mechanistic studies suggest that these reactions often proceed through a cobalt hydride species. For instance, in the asymmetric sequential hydroboration/hydrogenation of internal alkynes, a proposed mechanism involves the formation of a cobalt hydride that initiates the catalytic cycle. nih.gov This is followed by regioselective hydroboration of the alkyne and subsequent enantioselective hydrogenation of the resulting alkenylboronate. nih.gov

The catalytic cycle is believed to involve changes in the oxidation state of the cobalt center, often cycling between Co(I), Co(II), and Co(III) states. The specific mechanistic pathway can be highly dependent on the nature of the ligand and the substrate. researchgate.netuni.lu For example, in the hydrogenation of ketones, a synergistic effect between an N-H functionality on the ligand and a redox-active ligand framework can endow the cobalt catalyst with high productivity and enantioselectivity. cenmed.com

Understanding Ligand-Metal Interactions and Stereodetermining Steps

The chiral ligands derived from this compound, such as tris(4S-isopropyl-5,5-dimethyl-2-oxazolinyl)phenylborate (ToP*) and tris(4,4-dimethyloxazolin-2-yl)phenylborate (ToM), are "scorpionate" ligands that coordinate to the metal center in a tridentate, facial manner. beilstein-journals.org This C3-symmetric coordination creates a well-defined and sterically hindered chiral pocket around the cobalt ion.

The geometry of the cobalt center is significantly influenced by the ligand. For instance, cobalt(II) complexes with ToM and a bidentate acetylacetonate (B107027) ligand adopt a geometry close to a trigonal-bipyramid, whereas the analogous complex with the less sterically demanding hydrotris(3,5-dimethylpyrazol-1-yl)borate (Tp*) ligand exhibits a square-pyramidal geometry. beilstein-journals.org This control over the coordination environment is crucial for dictating the trajectory of the incoming substrate and, consequently, the stereochemical outcome of the reaction.

The stereodetermining step, the point in the reaction mechanism where the chirality of the product is set, is often the irreversible addition of a key intermediate to the substrate. In cobalt-catalyzed asymmetric hydrogenation of enamides, for example, deuterium-labeling studies and DFT calculations have pointed to the irreversible addition of H2 to the bound enamide as the rate- and selectivity-determining step. nih.gov The specific interactions between the substrate and the chiral ligand within the cobalt coordination sphere at this transition state dictate which face of the substrate is accessible, thus controlling the enantioselectivity.

Influence of Substrate Structure and Catalyst Design on Enantioselectivity

The enantioselectivity of a catalytic reaction is a sensitive function of the interplay between the substrate's structure and the catalyst's design. In cobalt-catalyzed reactions using oxazoline-based ligands, systematic studies have revealed that the steric and electronic properties of both the ligand and the substrate are paramount.

For cobalt-catalyzed enantioselective C-H activation, the enantiomeric ratio is highly sensitive to the steric features of the κ2-N,O-oxazoline preligand. As illustrated in the table below, increasing the steric hindrance on the enol backbone of the ligand generally leads to a significant drop in enantioselectivity. Conversely, modifications to the oxazoline (B21484) moiety itself can enhance performance, with a valinol-derived preligand providing superior results in certain cases. researchgate.netnih.gov

| Ligand | R² Substituent | R³ Substituent | Oxazoline Moiety | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| L1 | H | Ph | Standard | 84.5:15.5 |

| L2 | Me | Ph | Standard | Lower |

| L5 | t-Bu | Ph | Standard | Significantly Lower |

| L7 | H | Bulky | Standard | Diminished |

| L12 | H | Ph | Valinol-derived | 97.5:2.5 |

Similarly, the substrate's electronic properties play a crucial role. Electron-deficient groups on the substrate can have a detrimental effect, often resulting in lower yields. researchgate.netnih.gov This highlights the necessity of fine-tuning the electronic compatibility between the catalyst and the substrate. The broad substrate scope of some cobalt-catalyzed systems, however, demonstrates their robustness, tolerating a variety of functional groups and steric demands. nih.gov

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography of Metal Complexes and Derivatives

While obtaining a single crystal of the parent amino alcohol can be challenging, its derivatives, particularly metal complexes, are often more amenable to crystallization. The compound (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol is a precursor to chiral ligands that can coordinate with various metal centers. chemicalbook.com

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including absolute configuration and intermolecular interactions in the solid state. After deprotection of the amine and/or modification of the alcohol, the resulting chiral ligand can be complexed with a metal salt (e.g., of copper, zinc, or rhodium).

A single-crystal X-ray diffraction experiment on such a metal complex would reveal:

Coordination Geometry: The precise way the ligand binds to the metal center (e.g., as a bidentate ligand through the nitrogen and oxygen atoms).

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the complex, confirming the connectivity and revealing any strain induced by the bulky substituents.

Absolute Configuration: If a heavy atom is present, anomalous dispersion methods can be used to determine the absolute stereochemistry of the chiral centers in the ligand without ambiguity.

Supramolecular Assembly: How the individual metal-ligand units pack together in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding.

Interactive Table 2: Hypothetical Crystallographic Data for a Copper(II) Complex Derived from the Deprotected Ligand. This table represents typical data that would be obtained from an X-ray diffraction experiment on a metal adduct.

| Parameter | Value |

| Chemical Formula | C₁₄H₃₂Cl₂CuN₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.15 |

| b (Å) | 14.55 |

| c (Å) | 16.20 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2392.5 |

| Z (molecules/unit cell) | 4 |

| Cu-O bond length (Å) | 1.95 |

| Cu-N bond length (Å) | 2.05 |

| O-Cu-N bond angle (°) | 85.5 |

Future Research Directions and Emerging Opportunities

Expanding the Scope of Asymmetric Transformations Mediated by Derivatives of (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol

The primary avenue for future research lies in broadening the range of asymmetric reactions that can be effectively catalyzed by metal complexes bearing ligands derived from this compound. A notable example of such a ligand is the bulky, C3-symmetric scorpionate ligand, Tris(4S-isopropyl-5,5-dimethyl-2-oxazolinyl)phenylborate (ToP). While the application of ToP and its analogues is still a developing field, initial studies have demonstrated their potential.

For instance, a zinc hydride complex of ToP* has been utilized as a catalyst in the cross-dehydrocoupling of silanes and alcohols, yielding Si-chiral silanes with moderate enantioselectivity. figshare.com This initial success opens the door to exploring a wider array of silicon-centered asymmetric transformations. Furthermore, the broader class of tris(oxazolinyl)borate ligands has shown promise in the cyclization of aminoalkenes. wikipedia.org

Future investigations should systematically explore the utility of metal complexes (e.g., with copper, iridium, rhodium, palladium) of ToP* and other ligands derived from this compound in a diverse set of asymmetric reactions. These could include, but are not limited to:

Carbon-Carbon Bond Forming Reactions: Diels-Alder, aldol (B89426), Michael, and allylic alkylation reactions are fundamental transformations in organic synthesis. The unique steric environment created by ToP*-metal complexes could offer novel selectivity profiles in these reactions.

Asymmetric Reductions: The transfer hydrogenation of ketones and imines is a critical process for the synthesis of chiral alcohols and amines. The well-defined chiral pocket of ToP* ligands could lead to high levels of enantioselectivity.

Asymmetric Oxidations: Reactions such as epoxidation and dihydroxylation of olefins could benefit from the robust and sterically demanding nature of these ligands.

Systematic screening of reaction conditions, including the choice of metal precursor, solvent, and temperature, will be crucial to unlocking the full catalytic potential of these systems. The results of these investigations will be instrumental in establishing the versatility of this class of ligands.

Rational Design and Synthesis of Next-Generation Chiral Ligands and Auxiliaries

The modular nature of this compound provides a fertile ground for the rational design and synthesis of new and improved chiral ligands and auxiliaries. The synthesis of the ToP* ligand itself, which can be derived from the naturally occurring amino acid L-valine, exemplifies a rational design approach starting from a readily available chiral pool material. figshare.com

Future research in this area can be directed towards several key objectives:

Tuning Steric and Electronic Properties: Modifications to the oxazoline (B21484) ring, the phenylborate backbone, or the Boc-protecting group can systematically alter the steric and electronic properties of the resulting ligands. For example, introducing electron-withdrawing or -donating groups on the phenyl ring of the ToP* ligand could modulate the Lewis acidity of the coordinated metal center, thereby influencing catalytic activity and selectivity.

Development of Bifunctional Catalysts: Incorporating additional functional groups into the ligand framework that can participate in substrate activation or stabilization through non-covalent interactions, such as hydrogen bonding, could lead to the development of highly efficient bifunctional catalysts.

Synthesis of Novel Chiral Auxiliaries: Beyond its use in ligand synthesis, this compound and its derivatives can be explored as chiral auxiliaries. Temporarily attaching this chiral moiety to a prochiral substrate could direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and potentially recycled.

Computational modeling and density functional theory (DFT) calculations will be invaluable tools in the rational design process, allowing for the prediction of ligand-metal complex geometries and the elucidation of transition state energies to guide the synthesis of the most promising candidates.

Exploration of New Mechanistic Insights for Enhanced Catalytic Efficiency and Stereocontrol

A fundamental understanding of the reaction mechanisms is paramount for the rational improvement of catalytic systems. For ligands derived from this compound, particularly the bulky C3-symmetric ToP* ligand, several key questions remain to be answered.

Future research should focus on:

Elucidating the Nature of the Active Catalyst: Detailed spectroscopic and crystallographic studies of the catalytically active metal complexes are needed to understand their precise geometry and electronic structure.

Investigating the Mode of Stereochemical Induction: Computational studies, including the modeling of transition states, can provide valuable insights into how the chiral information from the ligand is transferred to the substrate. The bulky nature of the ToP* ligand is expected to create a well-defined chiral pocket, and understanding the non-covalent interactions between the substrate and the catalyst within this pocket is crucial for explaining the observed stereoselectivity.

Kinetics and Reaction Pathway Analysis: In-depth kinetic studies can help to identify the rate-determining step of the catalytic cycle and provide information on the influence of substrate and catalyst concentration on the reaction rate. This knowledge is essential for optimizing reaction conditions to achieve higher catalytic efficiency.

By combining experimental and computational approaches, a comprehensive mechanistic picture can be developed. This understanding will not only explain the performance of the current generation of catalysts but will also guide the rational design of more efficient and selective catalysts in the future.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol?

- Methodology :

- Step 1 : Start with 2,4-dimethyl-2-pentanol (CAS 625-06-9) as the precursor . Introduce the Boc-protected amino group via a nucleophilic substitution or coupling reaction using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or TEA in anhydrous THF).

- Step 2 : Purify the product using flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents. Confirm purity via TLC (Rf comparison) and NMR .

- Critical Note : Monitor stereochemical integrity during synthesis, as racemization may occur under harsh conditions.

Q. How is the compound characterized to confirm structure and purity?

- Analytical Workflow :

- 1H/13C NMR : Identify key signals: Boc-group tert-butyl protons (δ ~1.4 ppm), methyl groups (δ 1.0–1.2 ppm), and hydroxyl protons (broad signal, δ ~1.5–2.5 ppm).

- IR Spectroscopy : Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹) and alcohol O-H stretch (~3200–3600 cm⁻¹).

- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95% by area).

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+ .

Q. What are the safety and storage protocols for handling this compound?

- Guidelines :

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group. Avoid humidity and direct light .

- Handling : Use nitrile gloves, safety goggles, and work in a fume hood. In case of skin contact, wash immediately with water (≥15 minutes) .

Advanced Research Questions

Q. How is the (S)-configuration of the chiral center validated experimentally?

- Stereochemical Analysis :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with a racemic mixture or known standards .

- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare with literature values for (S)-configured analogs (e.g., (S)-4-Amino-2-(Boc-amino)butanoic acid ).

- X-ray Crystallography : If crystals are obtainable, resolve the absolute configuration via single-crystal diffraction .

Q. How does the Boc group’s stability vary under acidic or basic conditions?

- Stability Studies :

- Acidic Conditions : Treat with TFA (10% v/v in DCM) to monitor Boc deprotection. Monitor via TLC (disappearance of starting material spot) or LC-MS (appearance of deprotected amine).

- Basic Conditions : Test in aqueous NaOH (pH >10) to assess hydrolysis. The Boc group is typically stable in mild bases but degrades in strong bases (e.g., 1M NaOH, 50°C) .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>150°C typical for Boc groups) .

Q. What role does this compound play in peptide synthesis or chiral catalysis?

- Applications :

- Peptide Building Block : The Boc-protected amine serves as an intermediate in solid-phase peptide synthesis (SPPS). Deprotect with TFA, then couple via HBTU/HOBt activation .

- Chiral Ligand : Use the (S)-configured alcohol as a ligand in asymmetric catalysis (e.g., enantioselective alkylation). Test efficacy in model reactions (e.g., Sharpless epoxidation) .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

- Data Reconciliation :

- Cross-Validation : Compare data from multiple sources (e.g., NIST Chemistry WebBook , peer-reviewed journals).

- Experimental Repetition : Re-measure properties (e.g., solubility in DMSO, MeOH) using standardized protocols.

- Analytical Consistency : Ensure instruments (e.g., DSC for melting point) are calibrated with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.